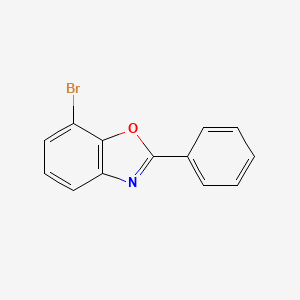

7-bromo-2-phenyl-Benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBSIKDIYFCCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Bromo-2-Phenyl-Benzoxazole: A Technical Guide to its Chemical Properties and Synthetic Utility

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the benzoxazole scaffold is a privileged structure, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] This guide focuses on a key derivative, 7-bromo-2-phenyl-benzoxazole (C₁₃H₈BrNO) , a versatile building block whose strategic placement of a bromine atom unlocks a wealth of synthetic possibilities.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, chemical properties, and reactive potential of this important intermediate. We will move beyond simple data reporting to explain the underlying principles that govern its reactivity and the rationale behind its application in complex molecular design.

Physicochemical and Structural Properties

This compound is a white, powdered organic solid with a molecular weight of 274.11 g/mol .[5][] Its core structure consists of a phenyl group attached at the 2-position of a benzoxazole ring system, which is further substituted with a bromine atom at the 7-position. This specific arrangement of a strong electron-withdrawing benzoxazole core and a reactive bromine handle makes it a highly valuable intermediate.[7][8]

| Property | Value | Source |

| CAS Number | 1268137-13-8 | [5][][9] |

| Molecular Formula | C₁₃H₈BrNO | [5][] |

| Molecular Weight | 274.11 g/mol | [5][] |

| Appearance | White Powder | [5] |

| Purity | Typically ≥97-99% | [5][10] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC=C3)Br | [] |

| InChI Key | Information Not Available in Search Results |

Synthesis and Mechanistic Considerations

The construction of the 2-aryl-benzoxazole core is a well-established transformation in organic chemistry. The most common and direct methodologies involve the condensation and subsequent cyclization of a 2-aminophenol precursor with a benzoic acid derivative or an aldehyde.

Primary Synthetic Pathway: Condensation & Cyclization

The industrial synthesis of this compound typically involves the condensation of 2-amino-6-bromophenol with benzoyl chloride (or benzoic acid). This reaction proceeds in two key stages:

-

Amide Formation: The nucleophilic amino group of 2-amino-6-bromophenol attacks the electrophilic carbonyl carbon of benzoyl chloride, forming an intermediate N-(3-bromo-2-hydroxyphenyl)benzamide.

-

Intramolecular Cyclization: Under acidic (e.g., polyphosphoric acid) or thermal conditions, the hydroxyl group attacks the amide carbonyl, followed by dehydration to yield the stable, aromatic benzoxazole ring system.

The choice of a strong acid catalyst is crucial as it protonates the amide carbonyl, increasing its electrophilicity and facilitating the ring-closing attack by the phenolic hydroxyl group.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Alternative Synthetic Routes

While the direct condensation is common, other methods exist, such as copper-catalyzed intramolecular cyclization of o-haloanilides.[11][12] For instance, N-(3-bromo-2-chlorophenyl)benzamide could be cyclized using a copper(I) iodide catalyst with a ligand like 1,10-phenanthroline.[12] This approach is powerful but often requires more specialized reagents and conditions compared to the classical condensation method.

Chemical Reactivity and Applications

The true utility of this compound lies in its dual reactivity. The benzoxazole core is a robust, electron-deficient aromatic system, while the C7-bromine bond provides a reactive site for transition-metal-catalyzed cross-coupling reactions.

Key Reaction Sites

Caption: Primary site of reactivity on the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of new aryl or heteroaryl groups. This is a primary application, used to link the electron-accepting benzoxazole unit to electron-donating fragments to build complex molecules.[7]

-

Buchwald-Hartwig Amination: Reaction with amines enables the formation of C-N bonds, introducing substituted amino groups that are critical for modulating the pharmacological properties of drug candidates.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, useful for constructing rigid linkers or as precursors for further transformations.

Expert Insight: The choice of catalyst, ligand, and base is critical for achieving high yields in these coupling reactions. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as Na₂CO₃ or K₃PO₄ are common starting points. The specific conditions must be optimized for each unique substrate pairing.

Applications in Materials Science and Medicinal Chemistry

The structural features of this compound make it a valuable precursor in several high-value applications:

-

Organic Electronics: It serves as an excellent building block for constructing D-A (Donor-Acceptor) type materials.[7] By coupling the electron-withdrawing benzoxazole unit with a strong electron donor (like carbazole or triarylamine) via Suzuki reaction, researchers can synthesize materials with Thermally Activated Delayed Fluorescence (TADF), which are highly efficient emitters for Organic Light-Emitting Diodes (OLEDs).[7][8]

-

Pharmaceutical Intermediates: The benzoxazole scaffold is present in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][13] this compound allows for the late-stage functionalization of a drug scaffold, enabling the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Spectroscopic Characterization

Unambiguous characterization is essential for verifying the identity and purity of this compound. While experimental data is not available in the provided search results, a theoretical analysis based on related structures provides a strong predictive framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 8.2 - 8.0 | m | Phenyl H-ortho | Deshielded by proximity to the electron-withdrawing benzoxazole nitrogen. |

| ~ 7.6 - 7.4 | m | Phenyl H-meta, H-para | Standard aromatic region for a phenyl group. |

| ~ 7.7 | d | Benzoxazole H-4 | Influenced by the anisotropic effect of the fused ring system. |

| ~ 7.5 | d | Benzoxazole H-6 | Coupled to H-5, deshielded by adjacent bromine. |

| ~ 7.3 | t | Benzoxazole H-5 | Coupled to both H-4 and H-6. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 163 | C2 (C=N) | Characteristic chemical shift for the sp² carbon of the oxazole ring. |

| ~ 150 - 140 | C7a, C3a | Quaternary carbons at the ring fusion. |

| ~ 132 - 128 | Phenyl Carbons | Aromatic carbons of the 2-phenyl substituent. |

| ~ 127 - 120 | Benzoxazole CH Carbons | Aromatic carbons of the benzene portion of the benzoxazole. |

| ~ 115 | C7 (C-Br) | Carbon directly attached to bromine, shifted upfield relative to other aromatic carbons. |

Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

-

~ 1615 cm⁻¹: C=N stretching of the oxazole ring.

-

~ 1550-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~ 1245 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage within the oxazole ring.

-

~ 800-700 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 273 and 275 in an approximate 1:1 ratio. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in both medicine and materials science. Its synthesis is straightforward, and its chemical properties are defined by the stable, electron-deficient benzoxazole core and the highly versatile bromine handle. This unique combination allows for precise and strategic modifications through robust cross-coupling chemistry, making it a foundational building block for the creation of complex, high-value molecules with tailored electronic and biological functions.

References

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 5. Cas 1268137-13-8 | this compound - Anbu chem [finechemical.net]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. 7-Bromo-2-phenylbenzo[d]oxazole [myskinrecipes.com]

- 9. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 10. This compound - CAS:1268137-13-8 - Sunway Pharm Ltd [3wpharm.com]

- 11. jocpr.com [jocpr.com]

- 12. Benzoxazole synthesis [organic-chemistry.org]

- 13. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation | MDPI [mdpi.com]

An In-depth Technical Guide to 7-bromo-2-phenyl-benzoxazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-2-phenyl-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular formula, and present a detailed, field-proven protocol for its synthesis. The guide will further explore the rationale behind its burgeoning importance as a scaffold in drug discovery, with a particular focus on its potential anticancer and antimicrobial activities, supported by comparative data from closely related benzoxazole derivatives. Key signaling pathways and molecular interactions will be discussed and visualized to provide a deeper understanding of its putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Compound Identification

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 274.11 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | Typically ≥99.0% | [1] |

| Synonyms | 7-Bromo-2-phenylbenzo[d]oxazole | [3] |

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[2][4] This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects.[4] Benzoxazole derivatives have been reported to exhibit potent anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, among others.[2][4][5][6]

The versatility of the benzoxazole ring system allows for extensive functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The introduction of a phenyl group at the 2-position and a bromine atom at the 7-position, as seen in this compound, is a strategic modification anticipated to enhance its therapeutic potential. The phenyl ring can engage in crucial π-π stacking and hydrophobic interactions with biological targets, while the bromine atom can increase lipophilicity, potentially improving cell membrane permeability, and participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.[7]

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

A plausible synthetic route to this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-6-bromophenol (1.0 eq) in anhydrous toluene in a round-bottom flask, add pyridine (1.2 eq) as a base.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq) to the stirred solution at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Causality Behind Experimental Choices:

-

Pyridine as a Base: Pyridine is employed to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

-

Toluene as Solvent: Toluene is a suitable high-boiling, non-polar solvent for this type of condensation reaction.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization to form the benzoxazole ring.

-

Aqueous Work-up and Extraction: This standard procedure is used to remove the pyridine hydrochloride salt and other water-soluble impurities. The subsequent washes with acidic and basic solutions further purify the product by removing any unreacted starting materials.

Therapeutic Potential and Putative Mechanisms of Action

While direct biological data for this compound is limited, the extensive research on structurally similar benzoxazole derivatives provides a strong basis for inferring its potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-phenyl-benzoxazole derivatives.[2][10][11] A key mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in tumor angiogenesis. By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[12]

Furthermore, some benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][13] This can occur through the modulation of various signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[13]

Table 2: Comparative Anticancer Activity of Representative Benzoxazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Putative Target/Mechanism | Reference |

| 5-Amino-2-(p-bromophenyl)-benzoxazole | MCF-7 (Breast) | 0.022 | Induction of apoptosis, anti-angiogenic | [14] |

| 5-Amino-2-(p-bromophenyl)-benzoxazole | MDA-MB-231 (Breast) | 0.028 | Induction of apoptosis, anti-angiogenic | [14] |

| Substituted 2-phenyl-benzoxazole | NCI-H460 (Lung) | 0.4 - 1.3 | Not specified | [3] |

| Benzoxazole-piperazine derivative (3n) | A549 (Lung) | 0.98 | CYP1A1 induction | [10] |

| Benzoxazole-piperazine derivative (3m) | MCF-7 (Breast) | 1.98 | CYP1A1 induction | [10] |

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential of the benzoxazole scaffold.

Putative inhibition of the VEGFR-2 signaling pathway by this compound.

Antimicrobial Activity

The benzoxazole scaffold is also a promising framework for the development of novel antimicrobial agents.[2][8] Studies have shown that 2-substituted benzoxazoles can exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3] The mechanism of action for the antimicrobial effects of some benzoxazoles is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[2]

Table 3: Comparative Antimicrobial Activity of Representative Benzoxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Arylbenzoxazole derivative (47) | Pseudomonas aeruginosa | 0.25 | [3] |

| 2-Arylbenzoxazole derivative (47) | Enterococcus faecalis | 0.5 | [3] |

| Substituted 2-phenyl-benzoxazole (2c) | Bacillus subtilis | 6.25 | [8] |

| Substituted 2-phenyl-benzoxazole (2d) | Staphylococcus aureus | 12.5 | [8] |

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential of the benzoxazole scaffold.

Future Perspectives and Conclusion

This compound represents a promising molecular scaffold for the development of novel therapeutic agents. Its structural features, combined with the well-documented biological activities of related benzoxazole derivatives, suggest significant potential in the fields of oncology and infectious diseases. Further research is warranted to fully elucidate the biological profile of this specific compound, including in vitro and in vivo studies to determine its efficacy and mechanism of action. The synthetic protocol outlined in this guide provides a solid foundation for the preparation of this compound, enabling its further investigation and potential optimization as a lead compound in drug discovery programs.

References

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Bromo-2-phenylbenzo[d]oxazole [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 12. benchchem.com [benchchem.com]

- 13. jbarbiomed.com [jbarbiomed.com]

- 14. medicinescience.org [medicinescience.org]

Spectroscopic Characterization of 7-bromo-2-phenyl-benzoxazole: A Technical Guide for Researchers

Introduction to 7-bromo-2-phenyl-benzoxazole and its Spectroscopic Importance

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[2][3] Their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, makes them a focal point in medicinal chemistry. The introduction of a bromine atom at the 7-position of the 2-phenyl-benzoxazole scaffold can significantly influence its physicochemical properties and biological activity.

Accurate structural elucidation is paramount in the development of novel compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of molecular structures.[2][3] This guide will delve into the expected spectroscopic signatures of this compound, providing a virtual roadmap for its identification and characterization.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, consists of a phenyl group attached to the 2-position of a benzoxazole ring system, with a bromine atom substituting the hydrogen at the 7-position. This seemingly simple modification introduces distinct features in its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information for structural confirmation. The following predictions are based on the analysis of similar benzoxazole structures and established substituent effects.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the benzoxazole ring and the phenyl substituent.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.25 - 8.20 | m | 2H | Phenyl H (ortho) |

| ~ 7.70 | d | 1H | Benzoxazole H-4 |

| ~ 7.60 - 7.50 | m | 3H | Phenyl H (meta, para) |

| ~ 7.45 | d | 1H | Benzoxazole H-6 |

| ~ 7.30 | t | 1H | Benzoxazole H-5 |

Interpretation:

-

The protons on the phenyl ring will be influenced by the electron-withdrawing nature of the benzoxazole system. The ortho protons are expected to be the most deshielded, appearing at the lowest field.

-

The protons on the benzoxazole ring will exhibit a splitting pattern characteristic of a three-spin system. The bromine at the 7-position will influence the chemical shifts of the adjacent protons, particularly H-6.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 | C-2 (benzoxazole) |

| ~ 151 | C-7a (benzoxazole) |

| ~ 141 | C-3a (benzoxazole) |

| ~ 132 | C-1' (phenyl) |

| ~ 131 | C-4' (phenyl) |

| ~ 129 | C-2', C-6' (phenyl) |

| ~ 128 | C-3', C-5' (phenyl) |

| ~ 126 | C-5 (benzoxazole) |

| ~ 125 | C-4 (benzoxazole) |

| ~ 115 | C-6 (benzoxazole) |

| ~ 105 | C-7 (benzoxazole) |

Interpretation:

-

The C-2 carbon of the benzoxazole ring is expected to be the most deshielded due to its attachment to both nitrogen and oxygen atoms.

-

The carbon bearing the bromine atom (C-7) will be significantly shielded compared to the corresponding carbon in the unsubstituted 2-phenyl-benzoxazole.

-

The chemical shifts of the phenyl carbons will be similar to those in other 2-phenyl substituted benzoxazoles.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the C-N and C-O bonds of the benzoxazole system.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 1615 | C=N stretch |

| ~ 1580, 1480, 1450 | Aromatic C=C stretch |

| ~ 1240 | Asymmetric C-O-C stretch |

| ~ 1070 | Symmetric C-O-C stretch |

| ~ 750 | C-Br stretch |

| ~ 820, 740, 690 | Out-of-plane C-H bending |

Interpretation:

-

The presence of sharp bands in the 1615-1450 cm⁻¹ region is characteristic of the benzoxazole ring system.

-

The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 750 cm⁻¹.[2]

-

For comparison, the IR spectrum of the parent 2-phenyl-benzoxazole shows characteristic bands for the aromatic C-H, C=N, C=C, and C-O vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum will show a pair of peaks for the molecular ion at m/z 273 and 275, with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Major Fragments:

-

[M-Br]⁺: Loss of the bromine atom would result in a fragment at m/z 194.

-

[C₆H₅CN]⁺: A fragment corresponding to benzonitrile at m/z 103 is a common loss from 2-phenyl substituted benzoxazoles.

-

[C₆H₅]⁺: The phenyl cation at m/z 77 is also an expected fragment.

-

The fragmentation of the unsubstituted 2-phenyl-benzoxazole shows a prominent molecular ion peak at m/z 195, with major fragments at m/z 167 (loss of CO), 139, and 92.[5] The fragmentation of the brominated analog is expected to follow similar pathways, with the added complexity of the bromine isotope pattern.

Experimental Protocols

As a Senior Application Scientist, it is crucial to not only interpret data but also to ensure its quality through robust experimental design. The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-IR data acquisition and processing.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

Caption: Workflow for EI-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predicted values and comparative analysis, the information presented serves as a valuable resource for the identification and characterization of this and related compounds. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. As with any scientific endeavor, the ultimate confirmation of structure relies on the careful acquisition and interpretation of empirical data.

References

The Multifaceted Biological Activities of 2-Phenylbenzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-phenylbenzoxazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of 2-phenylbenzoxazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the mechanistic intricacies of their action, supported by detailed signaling pathways and structure-activity relationship analyses. Furthermore, this guide offers comprehensive, step-by-step protocols for the synthesis and biological evaluation of these compounds, designed to equip researchers and drug development professionals with the practical knowledge to advance their investigations in this promising area of therapeutic discovery.

Introduction: The Chemical Eminence of the 2-Phenylbenzoxazole Core

The benzoxazole ring system, a bicyclic heterocycle formed by the fusion of a benzene and an oxazole ring, is a cornerstone in the development of pharmacologically active agents. When substituted with a phenyl group at the 2-position, the resulting 2-phenylbenzoxazole core structure exhibits a remarkable propensity for interacting with various biological targets, leading to a broad spectrum of therapeutic effects.[1] This versatility has established 2-phenylbenzoxazole derivatives as a focal point in contemporary drug discovery research.[2] Their utility is further enhanced by their robust chemical nature and amenability to synthetic modification, allowing for the fine-tuning of their biological profiles.[3]

This guide will navigate the key biological activities of these compounds, elucidating the molecular mechanisms that drive their efficacy and providing practical methodologies for their synthesis and evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

2-Phenylbenzoxazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxic and cytostatic effects against a range of human cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in tumor growth, proliferation, and survival.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central players in this pathway.[6] Several 2-phenylbenzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[7][8][9] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds block its autophosphorylation and subsequent activation of downstream signaling cascades, including the PLC-γ/PKC/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. This inhibition ultimately leads to a reduction in tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen.[6][10]

References

- 1. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. | Semantic Scholar [semanticscholar.org]

- 3. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical and fluorescent properties of substituted benzoxazoles.

An In-Depth Technical Guide to the Photophysical and Fluorescent Properties of Substituted Benzoxazoles

Introduction: The Benzoxazole Core as a Privileged Scaffold

The benzoxazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and oxazole rings, is recognized in medicinal chemistry as a "privileged scaffold".[1] Its planarity, combined with the presence of hydrogen bond donors and acceptors, allows it to effectively interact with a wide range of biological macromolecules.[1] This structural versatility has established benzoxazole derivatives as crucial components in the development of novel therapeutics, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5] Beyond their pharmacological significance, the unique electronic structure of benzoxazoles endows them with fascinating photophysical properties, making them exceptional candidates for fluorescent probes, sensors, and imaging agents in drug discovery and biomedical research.[6][7]

This guide provides a comprehensive exploration of the photophysical and fluorescent properties of substituted benzoxazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their fluorescence, the profound impact of chemical substitutions, and the experimental methodologies required for their characterization and application.

Part 1: Fundamentals of Benzoxazole Photophysics

Fluorescence is a multi-stage process involving the absorption of light, subsequent relaxation to the lowest excited singlet state, and the eventual emission of a photon as the molecule returns to its ground state. This process can be visualized using a Jablonski diagram.

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Key photophysical parameters define the utility of a fluorescent molecule:

-

Stokes Shift: This is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectra.[7] A large Stokes shift is highly desirable as it minimizes self-absorption and improves the signal-to-noise ratio by allowing for effective separation of excitation and emission light.[8]

-

Fluorescence Quantum Yield (Φf): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[7] A high quantum yield (approaching 1) indicates a bright fluorophore, which is essential for sensitive detection.[9]

Part 2: The Role of Substitution in Modulating Fluorescence

The true power of the benzoxazole scaffold lies in its susceptibility to chemical modification, primarily at the 2-position.[1] Altering the substituents at this position allows for the fine-tuning of the molecule's electronic and photophysical properties.

Electronic Effects of Substituents

The nature of the substituent group dramatically influences the fluorescence characteristics of the benzoxazole derivative.[10]

-

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and hydroxyl (-OH) increase the electron density of the π-system. This generally leads to a bathochromic (red) shift in both absorption and emission spectra and can enhance the fluorescence quantum yield.[10]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and carboxyl (-COOH) decrease the electron density. These substituents can reduce or even quench fluorescence entirely.[10]

This principle allows for the rational design of benzoxazoles with specific spectral properties tailored for particular applications, such as multiplex imaging where distinct emission colors are required.

Solvatochromism: Probing the Microenvironment

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts depending on the polarity of the solvent.[11] Benzoxazole derivatives often exhibit significant solvatochromism, making them excellent probes for reporting on the polarity of their local microenvironment.[12]

-

Positive Solvatochromism: A red shift (to longer wavelengths) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state.

-

Negative Solvatochromism: A blue shift (to shorter wavelengths) with increasing solvent polarity. This occurs when the ground state is more polar than the excited state.

This property is invaluable in biological imaging, allowing researchers to map variations in polarity within cellular compartments or membranes.[13]

Excited-State Intramolecular Proton Transfer (ESIPT)

A particularly fascinating phenomenon observed in certain 2-substituted benzoxazoles, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO), is Excited-State Intramolecular Proton Transfer (ESIPT).[14][15] In these molecules, an intramolecular hydrogen bond exists between the hydroxyl proton and the nitrogen atom of the oxazole ring.[8]

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, triggering an ultrafast transfer of the proton.[8][15] This creates an excited keto-tautomer, which is responsible for the fluorescence emission. As the molecule returns to the ground state, the proton transfers back, completing the cycle.

Caption: The photocycle of an ESIPT-capable benzoxazole derivative.

The key consequence of ESIPT is an exceptionally large Stokes shift, often exceeding 100-200 nm.[6] This is because absorption occurs in the enol form, while emission originates from the electronically distinct keto tautomer.[16] This property makes ESIPT fluorophores highly effective in applications requiring minimal spectral overlap, such as fluorescence resonance energy transfer (FRET) and high-contrast imaging.

Part 3: Applications in Research and Drug Development

The tunable photophysical properties of substituted benzoxazoles have led to their widespread use as fluorescent probes for a variety of biological applications.[6]

-

Sensing Metal Ions: By functionalizing the benzoxazole core with specific chelating groups, probes can be designed to selectively bind metal ions like Zn²⁺. This binding event alters the electronic structure, causing a ratiometric shift in fluorescence, which allows for quantitative measurement of ion concentrations.[6][17]

-

Monitoring pH: The incorporation of acidic or basic moieties, such as amino groups, creates pH-sensitive probes. Protonation or deprotonation of these groups at different pH levels modulates the fluorescence properties, enabling the mapping of pH fluctuations in cellular organelles.[6]

-

Reporting on Viscosity: Certain benzoxazole derivatives act as "molecular rotors." In low-viscosity environments, intramolecular rotation provides a non-radiative decay pathway, quenching fluorescence. In more viscous media, this rotation is hindered, causing a significant increase in fluorescence intensity. This allows for the visualization of intracellular viscosity, a key parameter in processes like apoptosis.[6]

-

DNA Intercalation: The planar structure of some benzoxazole derivatives facilitates their intercalation into the DNA double helix. This binding event often leads to a substantial enhancement of fluorescence, making them useful as probes for nucleic acid detection and quantification.[7]

The following table summarizes the photophysical properties of several representative benzoxazole derivatives, illustrating the impact of substitution and environment.

| Compound | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_f | Reference(s) |

| HBO | 2-(2'-Hydroxyphenyl) | Cyclohexane | ~335 | ~450 | ~115 | Low | [6] |

| DMASBO | 2-(4-Dimethylaminostyryl) | Ethanol | 398 | 480 | 82 | - | [12] |

| BBON | 1,4-bis(benzo[d]oxazol-2-yl)naphthalene | DMF | - | - | - | High | [18] |

| Zinbo-5 | Zinc Chelator | Aqueous Buffer (+Zn²⁺) | ~380 | ~480 | ~100 | 0.10 | [17] |

Part 4: Experimental Protocols

Protocol 1: Synthesis of a 2-Arylbenzoxazole Derivative

This protocol describes a general, robust method for synthesizing 2-substituted benzoxazoles via the condensation of a 2-aminophenol with a substituted benzoic acid, a foundational reaction in this field.[18]

Causality: Polyphosphoric acid (PPA) is used as both the solvent and a dehydrating agent. At elevated temperatures, it facilitates the condensation reaction to form the oxazole ring, followed by cyclization to yield the final benzoxazole product. This one-pot method is efficient and widely applicable.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and the desired substituted benzoic acid (1.1 eq).

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10x the weight of the reactants) to act as the reaction medium and catalyst.

-

Heating: Heat the reaction mixture to 180-220 °C with continuous stirring. The optimal temperature may vary depending on the specific reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 4-8 hours), allow the mixture to cool to approximately 100 °C. Pour the hot mixture slowly into a beaker of ice-cold water with vigorous stirring. This will precipitate the crude product.

-

Neutralization & Filtration: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid product thoroughly with water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Characterization of Photophysical Properties

This workflow outlines the essential steps to characterize the fluorescence properties of a newly synthesized benzoxazole derivative.

Caption: Workflow for the photophysical characterization of a novel fluorophore.

Step-by-Step Methodology for Quantum Yield Determination:

Trustworthiness: This protocol uses a comparative method against a well-characterized fluorescence standard.[19] By ensuring the absorbance of both the sample and the standard are low and matched at the excitation wavelength, this self-validating system minimizes inner filter effects and ensures the reliability of the calculated quantum yield.

-

Select a Standard: Choose a fluorescence standard with a known quantum yield (Φ_std) and an emission range that overlaps with your compound. Fluorescein in 0.1 M NaOH (Φ_std = 0.95) or quinine sulfate in 0.5 M H₂SO₄ (Φ_std = 0.54) are common choices.

-

Prepare Solutions: Prepare a series of dilute solutions of both your benzoxazole sample and the standard in the same solvent. Adjust the concentrations so that the absorbance at the chosen excitation wavelength is below 0.1 for all solutions to prevent inner filter effects.

-

Measure Spectra:

-

Acquire the UV-Vis absorption spectrum for each solution. Note the absorbance value at the excitation wavelength (A_sample and A_std).

-

Acquire the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

-

-

Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (I_sample) and the standard (I_std).

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_sample):

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where 'n' is the refractive index of the solvent for the sample and standard solutions (if the solvent is the same, this term cancels out).

Conclusion

Substituted benzoxazoles represent a remarkably versatile class of molecules that bridge the gap between medicinal chemistry and materials science. Their status as a privileged pharmacological scaffold is complemented by a rich and tunable photophysics. By understanding the fundamental principles of their fluorescence and the profound influence of chemical substitution, researchers can rationally design and synthesize novel benzoxazole derivatives. These compounds serve not only as potential therapeutic agents but also as sophisticated fluorescent tools to probe complex biological systems, driving forward innovation in both drug development and advanced cellular imaging.

References

- 1. benchchem.com [benchchem.com]

- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biori.periodikos.com.br [biori.periodikos.com.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Excited state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: a TD-DFT quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Benzoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The benzoxazole scaffold, a bicyclic aromatic heterocycle, has cemented its status as a "privileged" structure in medicinal chemistry.[1][2][3] Its presence in a multitude of natural products and synthetic compounds with a wide spectrum of pharmacological activities underscores its significance.[4][5] This technical guide provides a comprehensive exploration of the benzoxazole core, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental physicochemical properties, established synthetic methodologies, diverse biological activities, and key structure-activity relationships (SAR) that make this scaffold a cornerstone of modern drug discovery. The narrative will bridge theoretical knowledge with practical insights, explaining the causality behind experimental choices and providing detailed protocols to empower researchers in the field.

The Benzoxazole Core: Structural and Physicochemical Foundations

Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[1][6] Its molecular formula is C7H5NO, and it possesses a planar structure that allows for effective interaction with biological macromolecules.[7][8] The aromaticity of the bicyclic system imparts considerable stability, yet the presence of nitrogen and oxygen heteroatoms creates reactive sites amenable to functionalization, making it an ideal starting point for creating diverse chemical libraries.[1][6]

The key to its versatility lies in the ability to introduce a wide array of substituents at various positions, primarily at the 2-position, which significantly influences the molecule's electronic properties, lipophilicity, and steric profile. This tunability is fundamental to optimizing a compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of the Benzoxazole Scaffold: A Methodological Overview

The construction of the benzoxazole ring is a well-trodden path in organic synthesis, with the most common and robust method being the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (such as acid chlorides, esters, or aldehydes), followed by cyclodehydration.[8][9] The choice of catalyst and reaction conditions is critical and is often dictated by the nature of the starting materials and the desired final product.

General Synthetic Workflow

The following diagram illustrates a general and widely adopted synthetic scheme for 2-substituted benzoxazoles.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. benchchem.com [benchchem.com]

- 9. A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry | Semantic Scholar [semanticscholar.org]

The Therapeutic Promise of Halogenated Benzoxazoles: A Technical Guide for Drug Discovery Professionals

Abstract

The benzoxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. The introduction of halogen substituents onto this core structure has emerged as a powerful strategy to modulate and enhance its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the burgeoning field of halogenated benzoxazoles, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the synthetic methodologies, mechanisms of action, and critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to accelerate the discovery and development of novel halogenated benzoxazole-based therapeutics.

Introduction: The Strategic Advantage of Halogenation in Benzoxazole Scaffolds

Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This core structure is present in numerous natural products and synthetic compounds exhibiting a diverse range of pharmacological properties.[1][2] Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The strategic incorporation of halogens into the benzoxazole scaffold can lead to:

-

Enhanced Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[3]

-

Modulation of Metabolic Stability: The introduction of halogens can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.

-

Increased Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules, leading to enhanced binding affinity and potency.

-

Altered Electronic Properties: The electron-withdrawing nature of halogens can influence the electronic distribution within the benzoxazole ring system, impacting its reactivity and interaction with biological targets.

This guide will explore the practical applications of these principles in the context of developing halogenated benzoxazoles as therapeutic agents.

Synthetic Strategies for Halogenated Benzoxazoles

The synthesis of halogenated benzoxazoles typically involves the condensation of a halogenated 2-aminophenol with a variety of reagents, such as carboxylic acids, aldehydes, or nitriles.[4][5] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 2-Aryl-5-Halogenated Benzoxazoles

A common and versatile method for the synthesis of 2-aryl-5-halogenated benzoxazoles involves the condensation of a 4-halo-2-aminophenol with an aromatic aldehyde in the presence of an oxidizing agent.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-5-fluorobenzoxazole

This protocol provides a step-by-step methodology for the synthesis of a representative halogenated benzoxazole.

Materials:

-

2-Amino-4-fluorophenol

-

4-Chlorobenzaldehyde

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-amino-4-fluorophenol (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(4-chlorophenyl)-5-fluorobenzoxazole.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Therapeutic Applications of Halogenated Benzoxazoles

The versatility of the halogenated benzoxazole scaffold has led to its exploration in a wide range of therapeutic areas. This section will focus on three key areas of application: oncology, infectious diseases, and inflammation.

Anticancer Activity

Halogenated benzoxazoles have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, targeting various pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation and CYP1A1 Induction

A significant number of anticancer benzoxazoles exert their effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[6][7][8] Phortress, an anticancer benzothiazole prodrug, serves as a well-studied analogue for understanding this mechanism.[6][9][10]

Upon entering a cancer cell, the halogenated benzoxazole binds to the AhR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the transcriptional activation of cytochrome P450 1A1 (CYP1A1).[1][11] The induced CYP1A1 enzyme then metabolizes the benzoxazole into a reactive electrophilic species that can form DNA adducts, ultimately leading to cell cycle arrest and apoptosis.[6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Halogenated benzoxazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the halogenated benzoxazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Halogenated benzoxazoles have demonstrated promising activity against a broad spectrum of bacteria and fungi.

Structure-Activity Relationship (SAR)

The antimicrobial potency of halogenated benzoxazoles is significantly influenced by the nature and position of the halogen substituent.

-

Position 5: Halogen substitution at the 5-position of the benzoxazole ring is often associated with enhanced antimicrobial activity. The increased lipophilicity imparted by the halogen at this position may facilitate penetration through the microbial cell wall.[3]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the 2-aryl substituent can also contribute to improved antibacterial activity.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Halogenated benzoxazole compounds

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the halogenated benzoxazole compounds in the appropriate growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity). The MIC can be read visually or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Halogenated benzoxazoles have shown potential as anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators. Further research is ongoing to fully elucidate their mechanisms of action in this therapeutic area.

Data Presentation and Interpretation

The systematic presentation and interpretation of experimental data are crucial for advancing drug discovery projects.

Table 1: Representative Anticancer Activity of Halogenated Benzoxazoles

| Compound ID | Halogen Substituent(s) | Cancer Cell Line | IC₅₀ (µM) |

| BZ-1 | 5-F, 2-(4-Cl-phenyl) | MCF-7 (Breast) | 2.5 |

| BZ-2 | 5-Cl, 2-(4-F-phenyl) | A549 (Lung) | 1.8 |

| BZ-3 | 5-Br, 2-(4-Cl-phenyl) | HCT116 (Colon) | 3.2 |

| Doxorubicin | - | MCF-7 (Breast) | 0.5 |

Table 2: Representative Antimicrobial Activity of Halogenated Benzoxazoles

| Compound ID | Halogen Substituent(s) | Microorganism | MIC (µg/mL) |

| BZ-4 | 5-Cl | Staphylococcus aureus | 8 |

| BZ-5 | 5-Br | Escherichia coli | 16 |

| BZ-6 | 5-I | Candida albicans | 4 |

| Ciprofloxacin | - | Staphylococcus aureus | 1 |

Conclusion and Future Directions

Halogenated benzoxazoles represent a versatile and promising class of therapeutic agents with demonstrated potential in oncology, infectious diseases, and inflammation. The strategic incorporation of halogens provides a powerful tool to fine-tune their biological activity and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to design and evaluate novel halogenated benzoxazole derivatives.

Future research in this field should focus on:

-

Elucidating detailed mechanisms of action: While the AhR pathway is a key mechanism for some anticancer benzoxazoles, other targets and pathways are likely involved.

-

Optimizing pharmacokinetic profiles: Further studies are needed to improve the solubility, bioavailability, and metabolic stability of lead compounds.

-

Exploring novel therapeutic applications: The broad biological activity of halogenated benzoxazoles suggests their potential in other disease areas.

-

Developing more efficient and sustainable synthetic methods: Greener and more cost-effective synthetic routes will be crucial for the large-scale production of these compounds.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of halogenated benzoxazoles and translate these promising scaffolds into novel medicines that address unmet medical needs.

References

- 1. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Novel Synthesis of Benzoxazoles and Benzimidazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties and Solubility of 7-bromo-2-phenyl-Benzoxazole

This guide provides a comprehensive overview of the known physical properties of 7-bromo-2-phenyl-Benzoxazole (CAS 1268137-13-8) and a detailed framework for the experimental determination of its key physicochemical parameters. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for its application in chemical synthesis and pharmaceutical development.[1]

Introduction: The Benzoxazole Scaffold

Benzoxazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is prevalent in many pharmaceutically active compounds, exhibiting a wide range of biological activities.[2][3] this compound, with its specific substitution pattern, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and materials for organic electronics.[4] Understanding its physical properties and solubility is paramount for its effective use in reaction design, purification, formulation, and biological screening.

Known Physicochemical Properties

Currently, detailed experimental data on all physical properties of this compound is not extensively published. However, based on information from various chemical suppliers and databases, the following properties have been established.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 7-bromo-2-phenyl-1,3-benzoxazole | |

| CAS Number | 1268137-13-8 | [1][] |

| Molecular Formula | C₁₃H₈BrNO | [1][] |

| Molecular Weight | 274.11 g/mol | [1][] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥98% |

It is critical to note that key thermal properties such as the melting and boiling points are frequently listed as "not specified" in commercially available literature.[1] This necessitates experimental determination for accurate characterization.

Predicted Solubility Profile: A Structural Rationale

The solubility of an organic compound is governed by the principle of "like dissolves like".[6] The molecular structure of this compound, featuring a large, rigid, and predominantly nonpolar aromatic system, provides a strong basis for predicting its solubility behavior.

The molecule consists of a phenyl group attached to a bromo-substituted benzoxazole core. The presence of the bromine atom and the nitrogen and oxygen heteroatoms in the benzoxazole ring introduces some polarity. However, the large hydrophobic surface area of the fused aromatic rings is expected to be the dominant factor influencing its solubility.

Based on these structural features, the following solubility profile is anticipated:

-

High Solubility: In nonpolar to moderately polar organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone. The aromatic nature of the compound suggests good solubility in aromatic solvents like toluene.

-

Limited Solubility: In polar protic solvents like ethanol and methanol. While some interaction with the hydroxyl group of the alcohols is possible, the large nonpolar scaffold will likely limit extensive solvation.

-

Insolubility: In water. The hydrophobic character of this compound makes it highly unlikely to be soluble in aqueous media.[6][7]

Experimental Determination of Physical Properties

Given the absence of published data for several key physical properties, the following section provides detailed, field-proven protocols for their determination.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

This protocol outlines the standard procedure for determining the melting point range using a Mel-Temp apparatus or a similar capillary-based instrument.[8]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus or equivalent

-

Mortar and pestle (if sample consists of large crystals)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind any large crystals using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[8][9]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.

-

Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute. This will provide a rough estimate of the melting range.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a fresh capillary tube with the sample. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[8][9] A slow heating rate is critical for thermal equilibrium and an accurate measurement.[8]

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[8]

Qualitative Solubility Determination

A systematic approach to determining the solubility of a compound in a range of solvents provides valuable information for reaction setup, purification, and formulation.

This protocol describes a straightforward method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Sample Preparation: In a series of clean, dry test tubes, place approximately 10-20 mg of this compound.

-

Solvent Addition: To each test tube, add 1 mL of a different test solvent.

-

Mixing: Vigorously agitate each tube using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect each tube for the dissolution of the solid. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration. If a significant amount of solid remains, it is "insoluble" or "sparingly soluble."

-

Classification: For a more detailed analysis, the results can be further categorized (e.g., freely soluble, soluble, sparingly soluble, insoluble). For compounds that appear insoluble, gentle warming can be applied to assess for temperature-dependent solubility.

Data Visualization and Workflow

To ensure clarity and reproducibility, the experimental workflows are presented below in a standardized format.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Workflow for Qualitative Solubility Testing

References

- 1. Cas 1268137-13-8 | this compound - Anbu chem [finechemical.net]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. www1.udel.edu [www1.udel.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Evolving Synthesis of 2-Substituted Benzoxazoles: A Historical and Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its planar structure and the presence of both hydrogen bond acceptors (nitrogen and oxygen) and a hydrophobic benzene ring allow for diverse, high-affinity interactions with biological macromolecules.[3] This unique architecture is a constituent of numerous natural products and is central to a wide array of pharmacologically active molecules, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5] Consequently, the development of synthetic routes to 2-substituted benzoxazoles—where functional diversity is most readily introduced—has been a subject of intense research for over a century, evolving from harsh, high-temperature classical methods to sophisticated, mild, and highly efficient catalytic systems.[6][7] This guide provides an in-depth exploration of this journey, detailing the discovery and historical evolution of key synthetic methodologies, the mechanistic principles that govern them, and the practical protocols that enable their application in the modern laboratory.

Part 1: The Classical Foundation - Condensation of o-Aminophenols

The genesis of 2-substituted benzoxazole synthesis lies in the straightforward condensation of o-aminophenols with carboxylic acids or their derivatives.[4][8] This foundational approach, established in the late 19th and early 20th centuries, remains a cornerstone of benzoxazole chemistry. The general mechanism involves two key stages: an initial acylation of the more nucleophilic amino group of the o-aminophenol, followed by an intramolecular cyclodehydration to form the stable aromatic oxazole ring.[8]

Mechanism: Acylation and Cyclodehydration

The classical synthesis pathway is a robust, two-step process. First, the amino group of o-aminophenol attacks the electrophilic carbonyl carbon of a carboxylic acid (or its more reactive derivative, like an acyl chloride). This forms a critical N-acyl-2-aminophenol intermediate. The subsequent, and often rate-limiting, step is the intramolecular cyclization where the hydroxyl group attacks the amide carbonyl, followed by the elimination of a water molecule to yield the final 2-substituted benzoxazole.

Caption: General mechanism of classical benzoxazole synthesis.

Historically, this transformation required harsh conditions to drive the dehydration step. Polyphosphoric acid (PPA) became a widely used reagent, serving as both a solvent and a powerful dehydrating agent, often requiring temperatures in excess of 150-200°C.[4][9] While effective, the use of PPA posed challenges related to product isolation, substrate sensitivity, and waste disposal.

Part 2: The Evolution of Synthetic Strategies

As the demand for functionalized benzoxazoles grew, particularly in drug discovery, chemists developed a diverse array of new methods to overcome the limitations of the classical approaches. These innovations focused on milder reaction conditions, broader substrate scope, and improved efficiency.

Synthesis from Aldehydes: The Oxidative Pathway

An alternative and highly versatile route involves the reaction of o-aminophenols with aldehydes.[4][10] This method proceeds through a different mechanistic pathway:

-

Schiff Base Formation: The initial step is the condensation of the amino group with the aldehyde to form a Schiff base (imine) intermediate.

-

Oxidative Cyclization: This intermediate then undergoes an oxidative cyclization to form the benzoxazole ring.